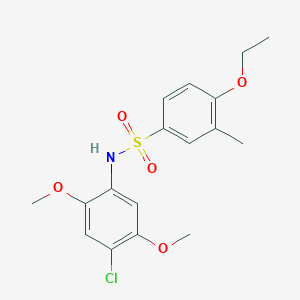
N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxy-3-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxy-3-methylbenzene-1-sulfonamide is a complex organic compound characterized by its unique chemical structure. This compound is part of a broader class of sulfonamides, which are known for their diverse applications in various fields, including medicinal chemistry and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxy-3-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core phenyl structure. The process includes:
Nitration and Reduction: The initial step involves the nitration of a suitable aromatic compound, followed by reduction to introduce the amino group.
Sulfonation: The amino group is then sulfonated using chlorosulfonic acid to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieve efficient production.
化学反応の分析
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxy-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, depending on the reaction conditions and reagents used.
科学的研究の応用
N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxy-3-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramidate
- N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-pyridinylsulfanyl)acetamide
Uniqueness
N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxy-3-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO5S/c1-5-24-15-7-6-12(8-11(15)2)25(20,21)19-14-10-16(22-3)13(18)9-17(14)23-4/h6-10,19H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVHSXAWDGGOEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(Pyridin-2-ylmethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7612538.png)
![4-[2-(2,5-dimethylpyrrolidin-1-yl)ethyl]-N-methylpiperazine-1-carboxamide](/img/structure/B7612548.png)
![N-(1-carbamoylpyrrolidin-3-yl)-1-[(4-fluorophenyl)methyl]piperidine-2-carboxamide](/img/structure/B7612558.png)
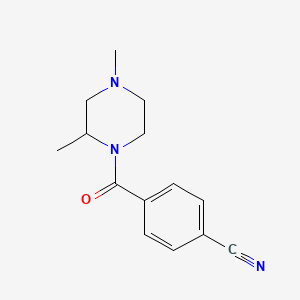
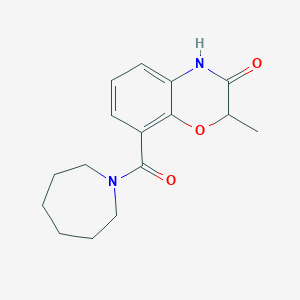
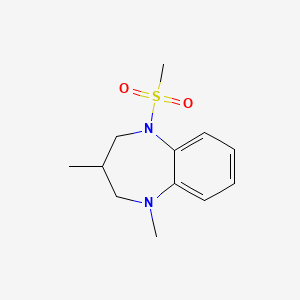
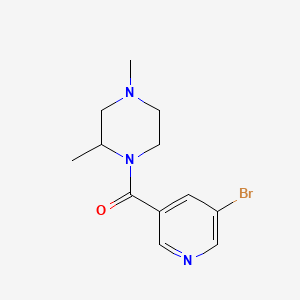
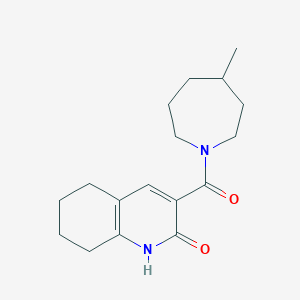
![1-prop-2-enyl-3-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]thiourea](/img/structure/B7612623.png)

![3-methyl-N-[1-(3-methylpyrrolidin-1-yl)-1-oxopropan-2-yl]benzamide](/img/structure/B7612634.png)
![2-Azabicyclo[2.2.1]heptan-2-yl(2,3-dihydro-1-benzofuran-3-yl)methanone](/img/structure/B7612640.png)
![1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7612644.png)
![2-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]pyridine-2,5-dicarboxamide](/img/structure/B7612645.png)
